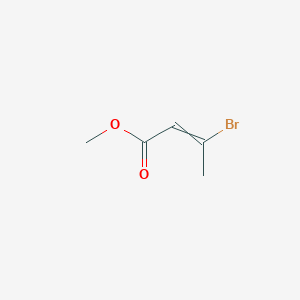
Methyl 3-bromobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromobut-2-enoate is an organic compound with the molecular formula C5H7BrO2 It is a brominated ester that features a double bond and a bromine atom attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-bromobut-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl crotonate. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-bromobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Electrophiles: Hydrogen halides and halogens are used in addition reactions.
Bases: Strong bases like sodium hydroxide (NaOH) are used in elimination reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted esters can be formed.
Addition Products: Dihalogenated or halogenated esters are typical products of addition reactions.
Elimination Products: Alkenes are the primary products of elimination reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromobut-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 3-bromobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromobut-2-enoate: Similar in structure but with the bromine atom at a different position.
Methyl 4-bromobut-2-enoate: Another brominated ester with a different carbon chain length and position of the bromine atom.
Uniqueness: Methyl 3-bromobut-2-enoate is unique due to its specific reactivity profile, which makes it suitable for selective chemical transformations. Its position of the bromine atom and the double bond allows for unique reaction pathways compared to its isomers and other brominated esters .
Eigenschaften
CAS-Nummer |
55651-37-1 |
|---|---|
Molekularformel |
C5H7BrO2 |
Molekulargewicht |
179.01 g/mol |
IUPAC-Name |
methyl 3-bromobut-2-enoate |
InChI |
InChI=1S/C5H7BrO2/c1-4(6)3-5(7)8-2/h3H,1-2H3 |
InChI-Schlüssel |
JPLHFWSHCZVVDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
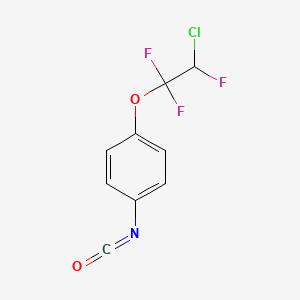
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
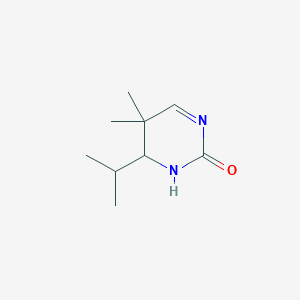
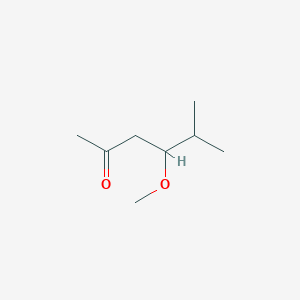
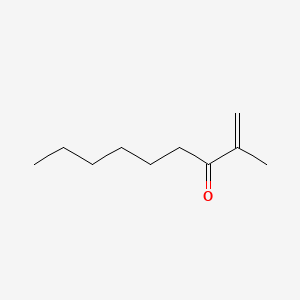

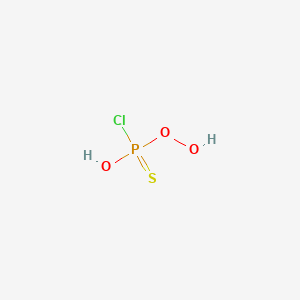

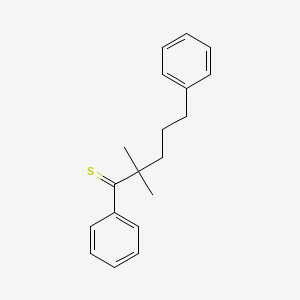
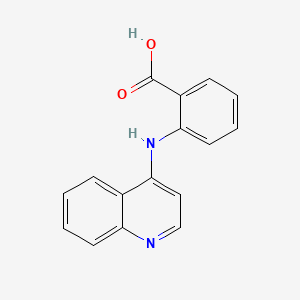
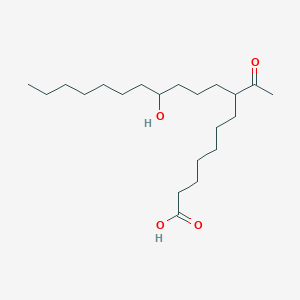

![N-[3-(Methylsulfanyl)propyl]acetamide](/img/structure/B14646391.png)
